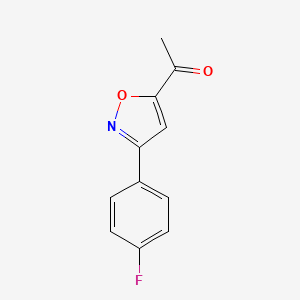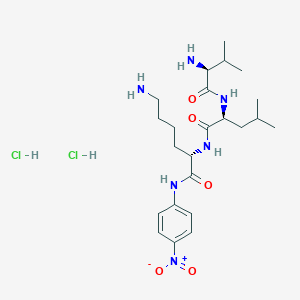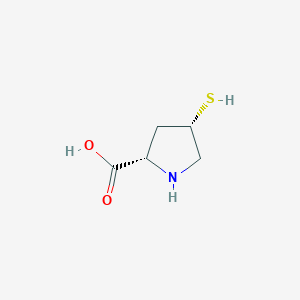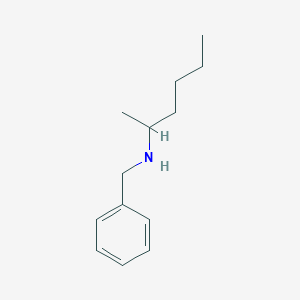
5-Acetyl-3-thienylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-3-thienylboronic acid is an organoboron compound . It is a highly valuable building block in organic synthesis . The CAS Number of this compound is 942190-74-1 .
Synthesis Analysis
Pinacol boronic esters, which include this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported . This process utilizes a radical approach .Chemical Reactions Analysis
This compound, like other boronic acids, can participate in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety can be converted into a broad range of functional groups .科学的研究の応用
Electrochemical Properties and Applications
5-Acetyl-3-thienylboronic acid and its derivatives exhibit remarkable electrochemical properties, especially in the presence of fluoride ions. The electrochemical analysis reveals a significant negative shift in their oxidation potentials when fluoride ions are present, attributed to the formation of negatively charged boron-ate complexes. This property has been leveraged in anodic fluorination reactions, producing mono- and trifluoro products by eliminating a boryl group. This characteristic makes such compounds useful in electrochemical applications, including the development of electroauxiliaries and fluorination agents (Suzuki et al., 2016).
Polymerization and Material Science
In material science, poly-3-thienylboronic acid has been synthesized through electrochemical polymerization, showing potential as a chemosensitive material due to its strong negative solvatochromic effect and reversible electrochromic properties. This polymer exhibits promising characteristics for application in chemosensitive materials, benefiting from the unique electrochemical behavior of 3-thienylboronic acid derivatives (Efremenko & Mirsky, 2020).
Chemical Sensing and Affinity Properties
Further exploring its utility in sensing technologies, 3-thienylboronic acid demonstrates significant affinity properties towards diol-containing compounds, as studied through isothermal titration calorimetry. This compound's ability to bind analytes like sorbitol and fructose with high binding enthalpy makes it a prospective receptor material for sensor applications, particularly in smart chemical sensors where its affinity can be electrochemically controlled (Efremenko & Mirsky, 2022).
Synthetic Chemistry and Organic Transformations
The versatility of this compound extends into synthetic chemistry, where it is utilized in the regiospecific introduction of electrophiles, facilitating the synthesis of various substituted thienylboronic acids and esters. This capacity for functionalization underlines its importance in the synthesis of complex organic molecules, providing pathways for the creation of compounds with diverse applications ranging from materials science to pharmaceuticals (Christophersen et al., 2003).
Safety and Hazards
作用機序
Target of Action
The primary target of 5-Acetyl-3-thienylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and pH, can affect the efficacy and stability of the compound . .
特性
IUPAC Name |
(5-acetylthiophen-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO3S/c1-4(8)6-2-5(3-11-6)7(9)10/h2-3,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXWZNDYRCDJSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)C(=O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid](/img/structure/B1344593.png)



![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)






